

The relationship between ikaite and its pseudomorph, glendonite.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Calcium carbonate hexahydrate*

Cat. No.: *B093592*

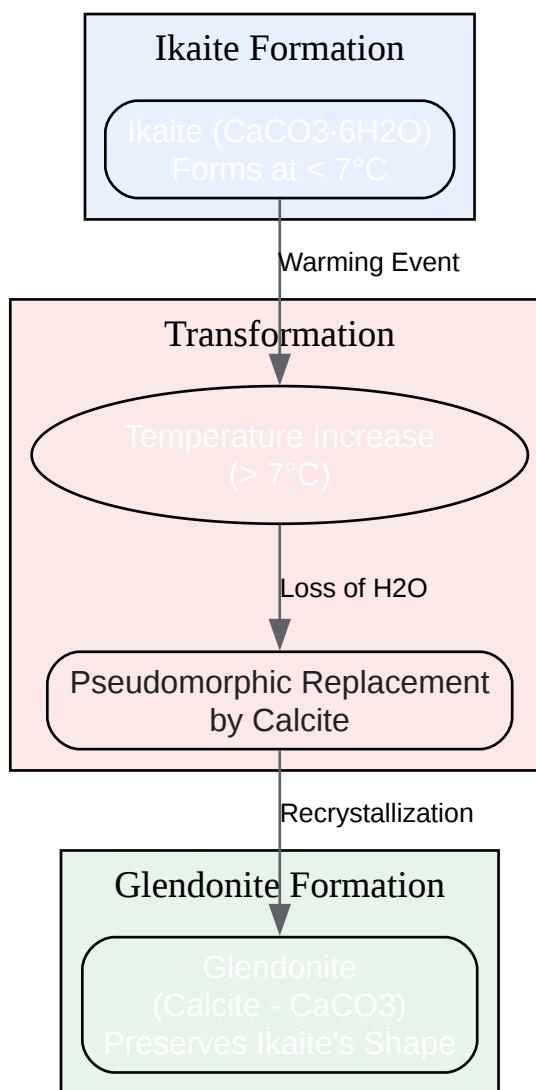
[Get Quote](#)

An in-depth analysis of the relationship between ikaite and its pseudomorph, glendonite, reveals a fascinating geological process that serves as a powerful indicator of past environmental conditions. Ikaite, a metastable hexahydrate of calcium carbonate ($\text{CaCO}_3 \cdot 6\text{H}_2\text{O}$), forms in cold, aqueous environments, and its subsequent transformation into the more stable calcite (CaCO_3) preserves its unique crystal shape in the form of a glendonite pseudomorph. This technical guide provides a comprehensive overview of this relationship for researchers and scientists.

Ikaite: The Unstable Precursor

Ikaite is a hydrated calcium carbonate mineral that crystallizes at near-freezing temperatures, typically between -2°C and 7°C . Its formation is often associated with organic-rich, anoxic sediments in both marine and freshwater environments. The presence of phosphate, sulfate, or other inhibitors of calcite precipitation can also favor the formation of ikaite. The crystal structure of ikaite is monoclinic, and it typically forms as elongated, spiky, or star-shaped crystals.

However, ikaite is highly unstable at temperatures above its formation range. As temperatures rise, it rapidly decomposes, losing its water of hydration and transforming into calcite and water. This transient nature means that ikaite is rarely preserved in the geological record in its original form.


Glendonite: The Calcite Pseudomorph

Glendonite is the term for a calcite pseudomorph that has replaced a crystal of ikaite. A pseudomorph is a mineral that has taken the outward crystal form of another mineral. In this case, the original ikaite crystal dissolves, and calcite simultaneously precipitates in the void, preserving the external shape of the ikaite crystal. Glendonites are therefore found in the same characteristic spiky and star-shaped crystal aggregates as their ikaite precursors.

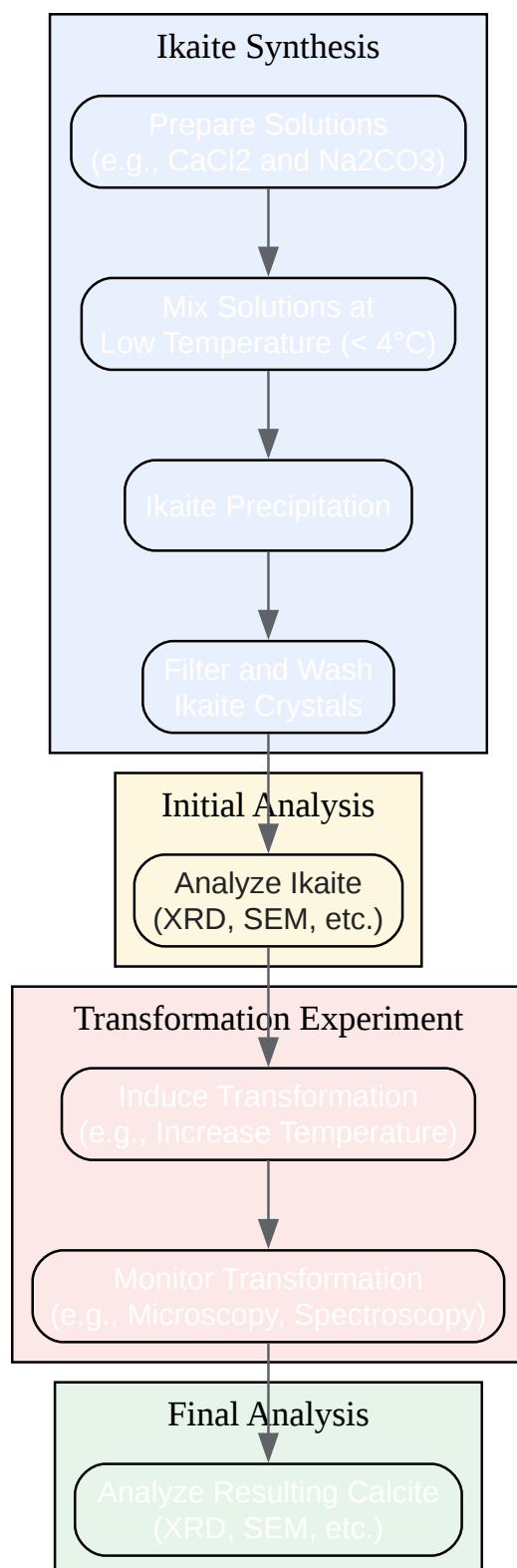
The discovery of glendonite in sedimentary rocks is of great significance to paleoclimatology. Because ikaite only forms under near-freezing conditions, the presence of glendonite provides a reliable indicator that the water temperature at the time of its formation was close to 0°C. This makes glendonite a valuable paleothermometer, providing evidence of past cold climates and glacial periods.

The Transformation Process

The transformation of ikaite to glendonite is a process of pseudomorphism, where the original mineral is replaced by another without changing its external form. The primary trigger for this transformation is an increase in temperature above the stability field of ikaite.

[Click to download full resolution via product page](#)

A diagram illustrating the transformation of ikaite to glendonite.


Quantitative Data

The following table summarizes key quantitative data related to ikaite and glendonite.

Property	Ikaite (CaCO ₃ ·6H ₂ O)	Glendonite (Calcite - CaCO ₃)
Crystal System	Monoclinic	Trigonal
Chemical Formula	CaCO ₃ ·6H ₂ O	CaCO ₃
Formation Temperature	Typically < 7°C	Formed via transformation of ikaite at > 7°C
Density	~1.8 g/cm ³	2.71 g/cm ³
Hardness (Mohs)	~1.5	3

Experimental Protocols

The study of ikaite and its transformation into glendonite often involves laboratory synthesis and decomposition experiments. A typical experimental workflow is as follows:

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [The relationship between ikaite and its pseudomorph, glendonite.]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b093592#the-relationship-between-ikaite-and-its-pseudomorph-glendonite\]](https://www.benchchem.com/product/b093592#the-relationship-between-ikaite-and-its-pseudomorph-glendonite)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com